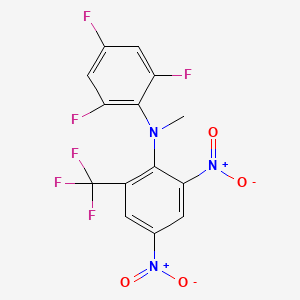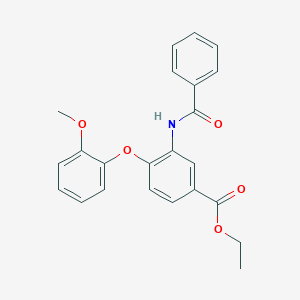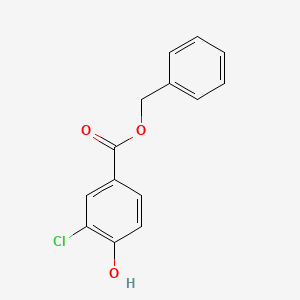![molecular formula C13H28N2O2 B14421561 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol CAS No. 85181-19-7](/img/structure/B14421561.png)
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol: is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a highly hindered amine. This compound is often used in various chemical reactions due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol typically involves the following steps:
Formation of 2,2,6,6-Tetramethylpiperidine: This is achieved through the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine using the Wolff-Kishner reaction.
Amination: The 2,2,6,6-Tetramethylpiperidine is then reacted with ethylene oxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oxides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Substitution: Reagents such as alkyl halides are used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
Oxidation: Formation of oxides and hydroxylamines.
Substitution: Formation of substituted amines.
Reduction: Formation of reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a hindered base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol involves its role as a hindered base. It can stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets include nucleophiles and electrophiles in organic synthesis, where it acts to modulate reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used in radical reactions.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar applications.
Uniqueness
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol is unique due to its combination of a highly hindered piperidine ring with an ethoxyethanol group. This structure imparts unique reactivity and stability, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
85181-19-7 |
|---|---|
Fórmula molecular |
C13H28N2O2 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
2-[2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C13H28N2O2/c1-12(2)9-11(10-13(3,4)15-12)14-5-7-17-8-6-16/h11,14-16H,5-10H2,1-4H3 |
Clave InChI |
IXVQOBROPSXSKR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NCCOCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


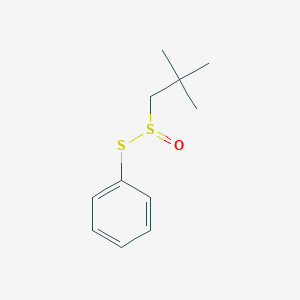

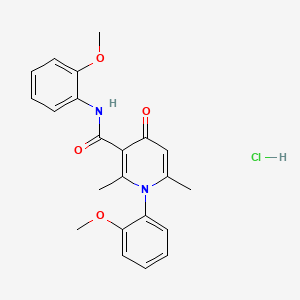
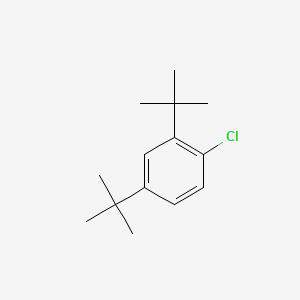
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
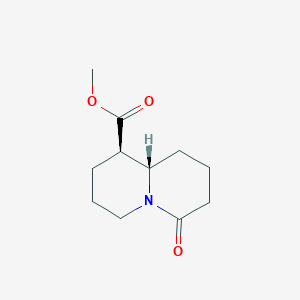
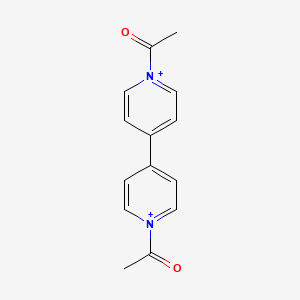
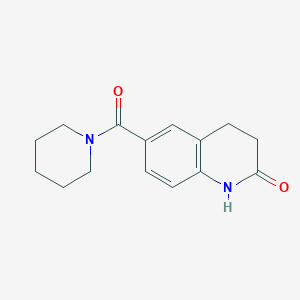
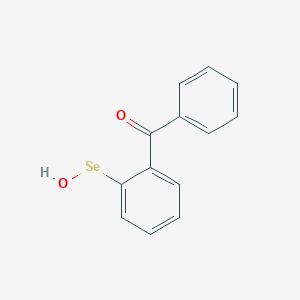
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
